

Preclinical Efficacy of ASTX295: A Technical Overview

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Compound of Interest

Compound Name: *Abd-295*

Cat. No.: *B1664761*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of ASTX295, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

ASTX295 is a synthetic small molecule that functions as an antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[3][4] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell growth and survival.[5]

ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby preventing the degradation of p53.[1] This leads to the accumulation of p53 in the nucleus, restoring its potent tumor-suppressive functions, which include the induction of cell cycle arrest and apoptosis.[2][3]

In Vitro Efficacy

The preclinical evaluation of ASTX295 has demonstrated its potent activity against MDM2 and its significant anti-proliferative effects in p53 wild-type cancer cell lines.

Assay Type	Target/Cell Line	Result	Citation
In Vitro MDM2 Inhibition (ELISA)	MDM2	IC50 < 1 nM	[6]
Growth Inhibition (GI50)	SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma)	27 nM	[6]
p53 Activation (EC50)	SJSA-1	10 nM (after 2 hours)	[6]
Anti-proliferative Activity	Panel of 219 p53 wild-type cell lines	GI50 < 1 μ M in 143 cell lines	[6]
GI50 < 0.1 μ M in 50 cell lines	[6]		

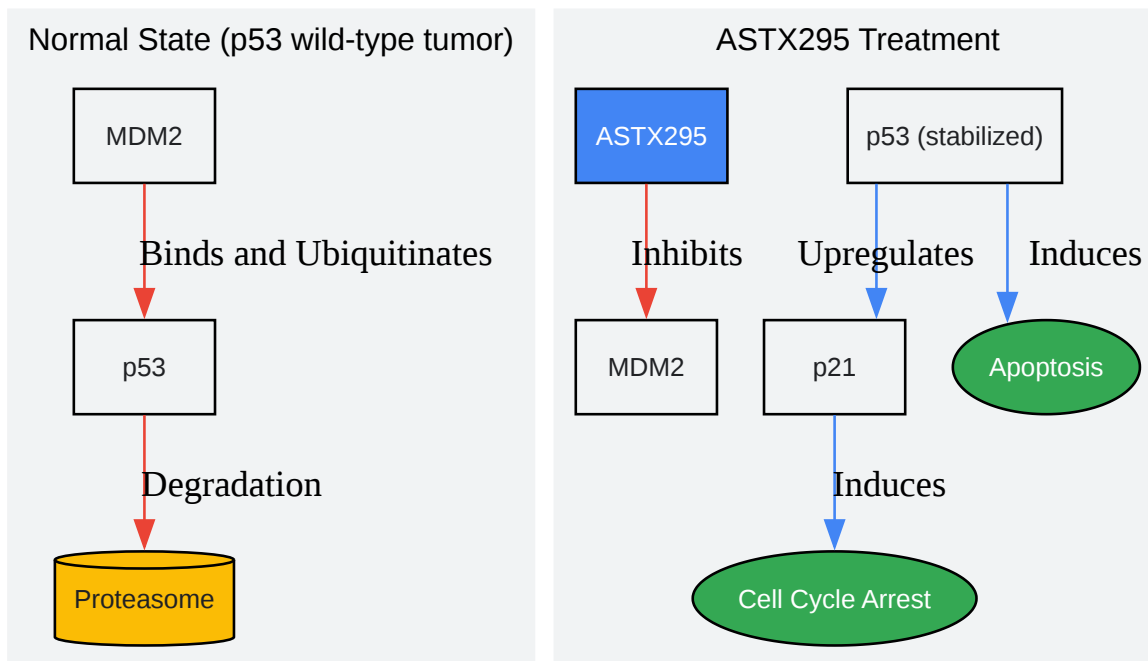
In Vivo Efficacy

The anti-tumor activity of ASTX295 has been confirmed in a preclinical in vivo model.

Animal Model	Treatment	Outcome	Citation
SJSA-1 Xenograft	Oral administration of ASTX295	Dose-dependent inhibition of tumor growth	[6]
Robust induction of p53 and its target genes at 3 and 6 hours post-administration	[6]		

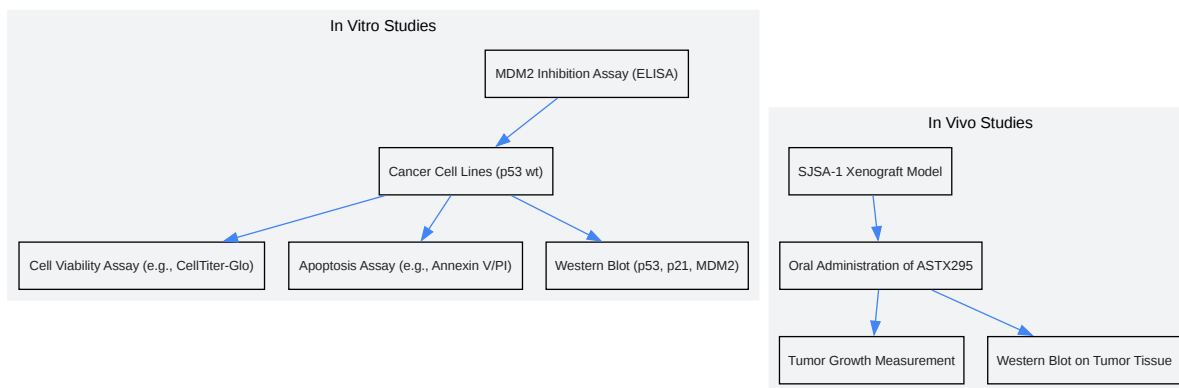
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the ASTX295 mechanism of action and a typical experimental workflow for evaluating its preclinical efficacy.



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Caption: Mechanism of Action of ASTX295.



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